

# PNU-142586 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PNU-142586

Cat. No.: B601331

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## PNU-142586: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PNU-142586** is a major metabolite of the oxazolidinone antibiotic, Linezolid.<sup>[1]</sup> Unlike its parent compound, **PNU-142586** is microbiologically inactive. However, it has garnered significant scientific interest due to its association with Linezolid-induced hematologic toxicity, particularly thrombocytopenia.<sup>[2][3]</sup> This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of **PNU-142586**, with a focus on its mechanism of action as a DNA topoisomerase II inhibitor.

### Chemical Structure and Properties

**PNU-142586** is structurally distinct from Linezolid, primarily due to the oxidative cleavage of the morpholine ring. The chemical identity and key properties of **PNU-142586** are summarized below.

Table 1: Chemical and Physical Properties of **PNU-142586**

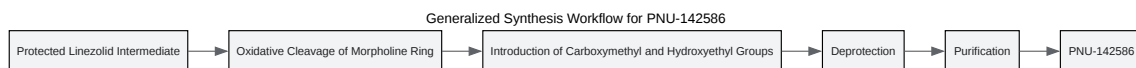
Property	Value	Source
IUPAC Name	(S)-N-({3-[4-(Carboxymethyl(2-hydroxyethyl)amino)-3-fluorophenyl]-2-oxooxazolidin-5-yl}methyl)acetamide	ChemSpider
Molecular Formula	C <sub>16</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>6</sub>	DrugBank Online
Molecular Weight	369.35 g/mol	DrugBank Online
Appearance	White to off-white solid	(Predicted)
Water Solubility	1.33 mg/mL	DrugBank Online[4]
logP	0.06	DrugBank Online[4]
pKa (Strongest Acidic)	3.66	DrugBank Online[4]
pKa (Strongest Basic)	-1.2	DrugBank Online[4]

Table 2: Spectroscopic Data for **PNU-142586**

Spectrum Type	Data
Predicted MS/MS (Positive Ion Mode)	splash10-0fk9-0009000000-ffb3f54bb257e7fafda7
Predicted MS/MS (Negative Ion Mode)	splash10-0a4i-9026000000-6b0fc167840ec5257819

## Synthesis of PNU-142586

The synthesis of **PNU-142586** has been reported in the literature, typically involving a multi-step process starting from a protected Linezolid derivative. A generalized synthetic workflow is presented below.



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A generalized workflow for the synthesis of **PNU-142586**.

## Experimental Protocol: Synthesis of PNU-142586

The following is a representative, detailed protocol for the synthesis of **PNU-142586**, adapted from published literature. Specific reagents and conditions may vary.

Materials:

- Protected Linezolid intermediate
- Oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide)
- Appropriate solvents (e.g., acetone, acetonitrile, water)
- Reagents for the introduction of carboxymethyl and hydroxyethyl groups (e.g., ethyl bromoacetate, ethylene oxide)
- Deprotection agents (e.g., palladium on carbon for hydrogenolysis, acid/base for labile protecting groups)
- Standard laboratory glassware and equipment for organic synthesis
- Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

- **Oxidative Cleavage:** Dissolve the protected Linezolid intermediate in a suitable solvent system. Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C). Monitor

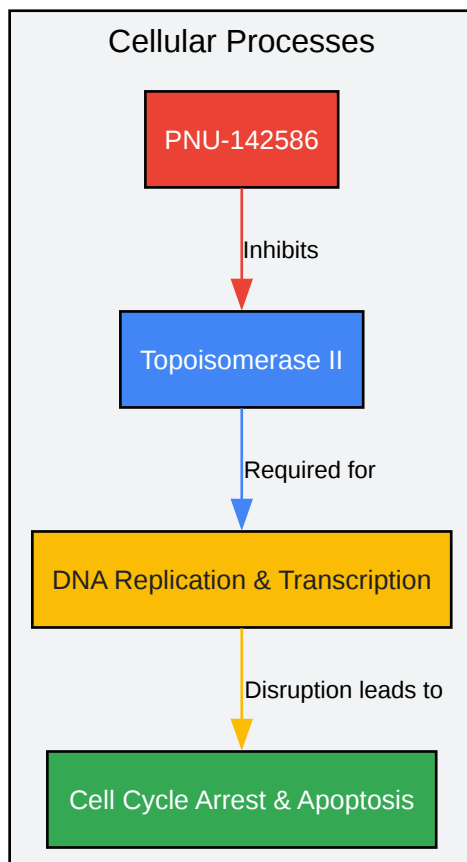
the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Introduction of Side Chains:** To the crude product from the previous step, add the reagents for introducing the carboxymethyl and hydroxyethyl groups in a suitable solvent. The reaction may require heating and/or the use of a base. Monitor the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** After the reaction is complete, perform an appropriate aqueous work-up. Purify the product by column chromatography on silica gel.
- **Deprotection:** Dissolve the protected intermediate in a suitable solvent and add the deprotection agent. Carry out the reaction under the appropriate conditions (e.g., hydrogen atmosphere for hydrogenolysis). Monitor the reaction until completion.
- **Final Purification:** After removal of the catalyst and solvent, purify the final product, **PNU-142586**, by preparative HPLC or recrystallization to obtain a compound of high purity.
- **Characterization:** Confirm the structure and purity of the synthesized **PNU-142586** using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and elemental analysis.

## Biological Activity and Mechanism of Action

**PNU-142586** has been identified as an inhibitor of DNA topoisomerase II $\alpha$  (TOP2A) and II $\beta$  (TOP2B).<sup>[5]</sup> These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, **PNU-142586** disrupts these essential cellular processes, leading to antiproliferative and cytotoxic effects.<sup>[1]</sup> This mechanism is believed to be a key contributor to the hematologic toxicity observed with high levels of **PNU-142586**.<sup>[1]</sup>

## Signaling Pathway of PNU-142586 Action



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Inhibition of Topoisomerase II by **PNU-142586** disrupts DNA replication and transcription.

## Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **PNU-142586** on DNA topoisomerase II.

Materials:

- Human DNA topoisomerase II $\alpha$  or II $\beta$  enzyme

- Supercoiled plasmid DNA (e.g., pBR322)
- ATP
- Topoisomerase II assay buffer
- **PNU-142586**
- Etoposide (positive control)
- DMSO (vehicle control)
- Proteinase K
- Loading dye
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide, SYBR Safe)
- Gel imaging system

#### Procedure:

- **Reaction Setup:** In microcentrifuge tubes, prepare the reaction mixtures containing topoisomerase II assay buffer, ATP, and supercoiled plasmid DNA.
- **Compound Addition:** Add varying concentrations of **PNU-142586** (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control (etoposide).
- **Enzyme Addition:** Initiate the reaction by adding human DNA topoisomerase II to each tube.
- **Incubation:** Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding a solution containing SDS and proteinase K. Incubate further to digest the enzyme.
- **Gel Electrophoresis:** Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

- Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control. The formation of linear DNA indicates the stabilization of the cleavage complex, a characteristic of topoisomerase poisons.

## Cytotoxicity Studies

The cytotoxic potential of **PNU-142586** has been evaluated in various cell lines, particularly in human megakaryocytic cell lines, to understand its role in thrombocytopenia.[3]



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A typical workflow for assessing the cytotoxicity of **PNU-142586**.

## Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of **PNU-142586**.

Materials:

- Human megakaryocytic cell line (e.g., MEG-01)
- Cell culture medium and supplements
- **PNU-142586**
- Doxorubicin (positive control)
- DMSO (vehicle control)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **PNU-142586** in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of **PNU-142586**. Include vehicle and positive controls.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO<sub>2</sub> incubator.
- MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **PNU-142586** relative to the vehicle-treated control cells. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Pharmacokinetic Properties

The accumulation of **PNU-142586** in plasma has been linked to an increased risk of Linezolid-induced toxicity, particularly in patients with renal impairment.[2] Pharmacokinetic studies are



therefore crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Human Pharmacokinetic Parameters of **PNU-142586**

Parameter	Value	Condition	Source
Mean Clearance (CL)	13.54 L/h	[6][7]	
Volume of Distribution (Vd)	47.1 L (assumed to be the same as linezolid)	[6][7]	
Trough Concentration (C <sub>trough</sub> ) Predictive of Thrombocytopenia	≥1.43 µg/mL	[2]	
Area Under the Curve (AUC <sub>24</sub> ) Predictive of Thrombocytopenia	≥37.8 mg·h/L	[2]	

## Experimental Protocol: Animal Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of **PNU-142586** in a rodent model.

Materials:

- Male and female rodents (e.g., Sprague-Dawley rats)
- **PNU-142586**
- Dosing vehicles (for intravenous and oral administration)
- Blood collection supplies (e.g., syringes, tubes with anticoagulant)
- Analytical method for quantifying **PNU-142586** in plasma (e.g., LC-MS/MS)[8]

Procedure:

- **Animal Acclimation and Grouping:** Acclimate the animals to the laboratory conditions. Divide them into groups for different routes of administration (e.g., intravenous and oral).
- **Dosing:** Administer a single dose of **PNU-142586** to each animal according to its assigned group and route of administration.
- **Blood Sampling:** Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).
- **Plasma Preparation:** Process the blood samples to obtain plasma and store them at -80 °C until analysis.
- **Sample Analysis:** Quantify the concentration of **PNU-142586** in the plasma samples using a validated analytical method.[8]
- **Pharmacokinetic Analysis:** Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life ( $t_{1/2}$ ), and area under the concentration-time curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

## Conclusion

**PNU-142586**, a major metabolite of Linezolid, is a molecule of significant toxicological interest. Its inhibitory effect on DNA topoisomerase II provides a plausible mechanism for the hematologic side effects associated with high Linezolid exposure. This technical guide consolidates the current knowledge on the chemical properties, synthesis, and biological activities of **PNU-142586**, offering a valuable resource for researchers in the fields of drug metabolism, toxicology, and new drug development. Further investigation into the specific interactions of **PNU-142586** with topoisomerase II and its downstream cellular consequences will be crucial for developing strategies to mitigate Linezolid-associated toxicities.

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Address: 3281 E Guasti Rd

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